molecular formula C17H19NO4S B8034341 N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B8034341
M. Wt: 333.4 g/mol
InChI Key: KXYOOBUDIXLGJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions, which can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the methoxyphenylmethyl group: This can be done through Friedel-Crafts alkylation reactions using methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the sulfonamide: This final step involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and sulfonamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the hydroxy and methoxy groups provide sites for further chemical modification .

Properties

IUPAC Name

N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-16-9-5-13(6-10-16)12-18(14-7-8-14)23(20,21)17-4-2-3-15(19)11-17/h2-6,9-11,14,19H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYOOBUDIXLGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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